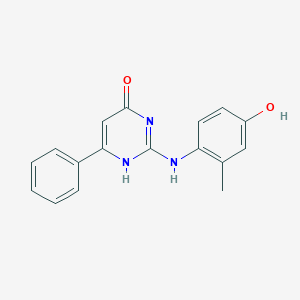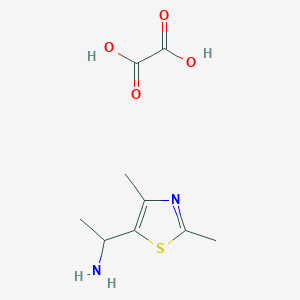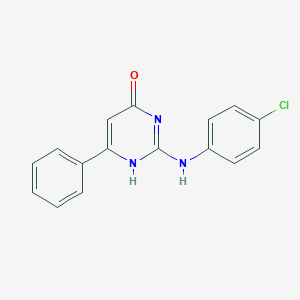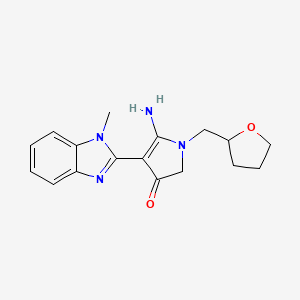
2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound. The exact details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and conditions. The exact molecular targets and pathways involved are typically studied in detail in scientific research.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit similar chemical behaviors and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer unique reactivity, biological activity, or industrial applications compared to other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Properties
IUPAC Name |
2-(4-hydroxy-2-methylanilino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-9-13(21)7-8-14(11)18-17-19-15(10-16(22)20-17)12-5-3-2-4-6-12/h2-10,21H,1H3,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWEXZDSKYSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B7850955.png)

![3-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7850972.png)
![1-[3-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7850980.png)
![2-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzonitrile;hydrochloride](/img/structure/B7850987.png)
![4-[[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]benzamide;hydrochloride](/img/structure/B7850993.png)
![1-[3-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7851001.png)
![2-[[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino]-4-methylphenol;hydrochloride](/img/structure/B7851007.png)
![4-[[6-(3-Methylphenyl)-2-(2-methylpropylsulfanyl)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7851018.png)


![Propan-2-yl 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B7851040.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7851067.png)
